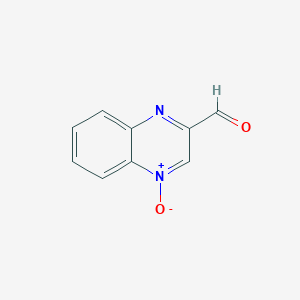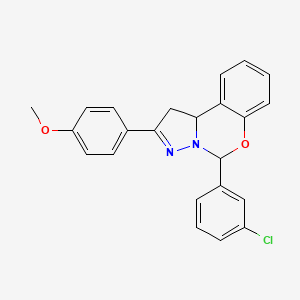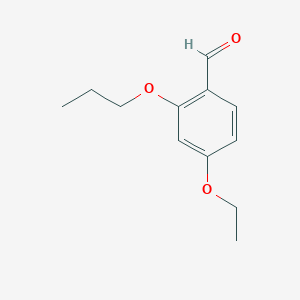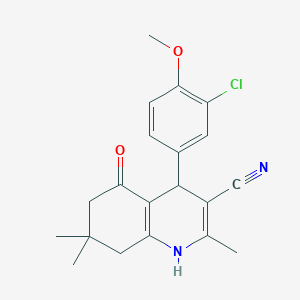
2-Quinoxalinecarbaldehyde 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinoxalinecarbaldehyde 4-oxide: is a heterocyclic compound with the molecular formula C9H6N2O2 . It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalinecarbaldehyde 4-oxide typically involves the oxidation of 2-quinoxalinecarbaldehyde. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Quinoxalinecarbaldehyde 4-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound back to 2-quinoxalinecarbaldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: 2-quinoxalinecarbaldehyde.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2-Quinoxalinecarbaldehyde 4-oxide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Quinoxalinecarbaldehyde 4-oxide involves its interaction with various molecular targets and pathways. As an oxidizing agent, it can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This property is particularly useful in its potential anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Quinoxaline-2-carbaldehyde: A closely related compound with similar structural features but lacking the oxide group.
Quinoxaline N-oxides: Compounds with additional oxidation on the nitrogen atoms of the pyrazine ring.
Uniqueness: 2-Quinoxalinecarbaldehyde 4-oxide is unique due to its specific oxidation state and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H6N2O2 |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
4-oxidoquinoxalin-4-ium-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-5-11(13)9-4-2-1-3-8(9)10-7/h1-6H |
Clave InChI |
QHOBGTXPJGJERT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C=[N+]2[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)



![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)


![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)



![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11998344.png)

